Methyl 3-aminoquinoline-2-carboxylate
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Overview
Description
Methyl 3-aminoquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring system with an amino group at the 3-position and a carboxylate ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminoquinoline-2-carboxylate can be achieved through several methods. One common method involves the reaction of 2-chloroquinoline-3-carboxylic acid with methylamine under basic conditions to form the desired product. Another method includes the cyclization of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate, followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 3-aminoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-aminoquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. It can also interfere with the function of microbial cell membranes, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of methyl 3-aminoquinoline-2-carboxylate, known for its antimalarial properties.
2-Aminoquinoline: Similar structure but lacks the carboxylate ester group.
3-Aminoquinoline: Similar structure but lacks the carboxylate ester group at the 2-position.
Uniqueness
This compound is unique due to the presence of both an amino group and a carboxylate ester group, which allows for a wide range of chemical modifications and applications. Its unique structure also contributes to its diverse biological activities and potential therapeutic uses.
Properties
IUPAC Name |
methyl 3-aminoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-8(12)6-7-4-2-3-5-9(7)13-10/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVBINOKJLTGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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